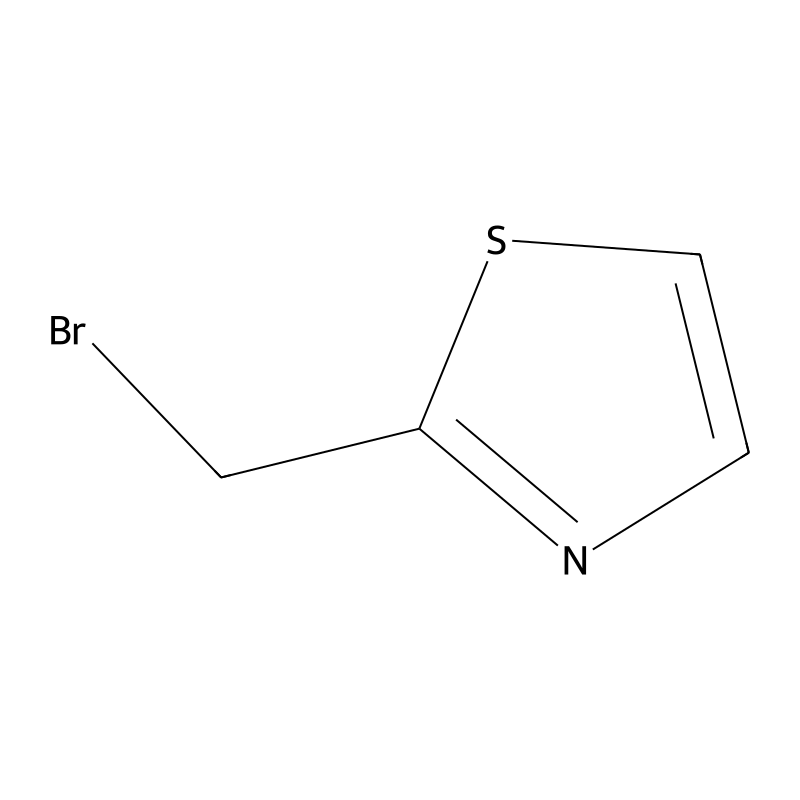

2-(Bromomethyl)thiazole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

- Thiazole derivatives have been used in the development of various drugs and biologically active agents .

- They have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .

- For example, they appear in the bacitracin, penicillin antibiotics, and various synthetic drugs such as short-acting sulfa drug sulfathiazole .

Pharmaceuticals and Biologically Active Agents

Agrochemicals

Industrial and Photographic Sensitizers

- Thiazole derivatives, including “2-(Bromomethyl)thiazole”, have shown significant antibacterial activity against various bacteria and pathogens .

- They have been used in the development of new effective antimicrobial drug agents, which can reduce the bacterial mortality rate .

- For example, a series of new (2-aminothiazol-4-yl) methyl ester derivatives showed prominent antibacterial activities as compared to the reference drug .

- Thiazole derivatives have been found to have antioxidant, analgesic, and anti-inflammatory activities .

- They have been used in the development of various drugs and biologically active agents .

Antibacterial Activity

Antioxidant, Analgesic, and Anti-inflammatory Activities

Antitumor or Cytotoxic Drug Molecules

- Thiazole derivatives have been found to have anticonvulsant activity .

- They have been used in the development of various drugs and biologically active agents .

- Thiazole derivatives have been found to have antischizophrenia activity .

- They have been used in the development of various drugs and biologically active agents .

- Thiazole derivatives have been found to have anti-HIV activity .

- They have been used in the development of various drugs and biologically active agents .

- Thiazole derivatives have been found to have hypnotics activity .

- They have been used in the development of various drugs and biologically active agents .

- Thiazole derivatives have been found to have antiallergic activity .

- They have been used in the development of various drugs and biologically active agents .

Anticonvulsant Activity

Antischizophrenia Activity

Anti-HIV Activity

Hypnotics Activity

Antiallergic Activity

Fibrinogen Receptor Antagonist Activity with Antithrombotic Activity

2-(Bromomethyl)thiazole is an organic compound characterized by the presence of a thiazole ring, which is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms. Its molecular formula is , and it features a bromomethyl group attached to the thiazole ring. This compound is notable for its potential applications in medicinal chemistry and organic synthesis due to its reactivity and structural properties.

Currently, there is no scientific literature available on the specific mechanism of action of 2-(bromomethyl)thiazole in any biological system.

- Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat.

- Work in a well-ventilated fume hood.

- Avoid contact with skin and eyes.

- Dispose of waste according to proper chemical waste disposal procedures.

- Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides. For instance, nucleophilic substitution reactions can yield derivatives like 2-(aminomethyl)thiazole.

- Coupling Reactions: This compound can engage in coupling reactions, such as Suzuki or Heck coupling, to produce more complex molecules.

- Oxidation and Reduction: The thiazole ring can undergo oxidation or reduction, although these reactions are less common compared to substitution reactions.

Research indicates that derivatives of 2-(bromomethyl)thiazole exhibit significant biological activity. They have been explored for their potential antibacterial and antifungal properties. For example, compounds derived from this structure are being investigated for their efficacy against various pathogens, making them valuable in pharmaceutical development.

The synthesis of 2-(bromomethyl)thiazole typically involves several methods:

- Bromination of Thiazole Derivatives: Bromination of thiazole compounds using bromine or N-bromosuccinimide (NBS) in solvents like dichloromethane is a common approach. This method allows for selective bromination at the desired position on the thiazole ring .

- Nucleophilic Substitution Reactions: Starting from simpler thiazole derivatives, nucleophilic substitution can introduce the bromomethyl group under controlled conditions to yield 2-(bromomethyl)thiazole .

- Industrial Methods: In industrial settings, production may utilize continuous flow reactors for efficiency and cost-effectiveness while maintaining high yields .

2-(Bromomethyl)thiazole has diverse applications:

- Organic Synthesis: It serves as an intermediate in synthesizing more complex thiazole derivatives.

- Medicinal Chemistry: This compound is crucial in developing pharmaceuticals targeting bacterial and fungal infections.

- Material Science: It is used in creating materials with specific electronic or optical properties.

Interaction studies of 2-(bromomethyl)thiazole reveal its potential in click chemistry applications. For instance, its nucleophilic substitution with sodium azide has been studied, showcasing its ability to form seleniranium cations that facilitate further reactions . These properties make it a versatile building block in organic synthesis.

Several compounds share structural similarities with 2-(bromomethyl)thiazole, each offering unique properties:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 2-Methylthiazole | Methyl group at position 2 | Less reactive than brominated analogs |

| 5-Bromo-2-thiazole | Bromine at position 5 | Exhibits different reactivity patterns |

| Ethyl 2-(bromomethyl)thiazole-5-carboxylate | Carboxylate group addition | Enhanced solubility and reactivity |

| 1,3-Thiazole | Basic thiazole structure | Lacks the bromomethyl functionality |

These compounds highlight the unique reactivity profile of 2-(bromomethyl)thiazole due to its bromomethyl substituent, allowing it to participate in a broader range of